1-Methoxy-3-(methylsulfonyl)benzene
Overview
Description
1-Methoxy-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol. It consists of a benzene ring substituted with a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3). This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-3-(methylsulfonyl)benzene typically involves electrophilic substitution reactions. One common method includes the reaction of 1-methoxybenzene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methoxy-3-(methylsulfonyl)benzene undergoes various chemical reactions, primarily electrophilic aromatic substitution reactions. Common reagents used in these reactions include halogens, sulfonating agents, and nitrating agents. For example, the compound can react with bromine in the presence of a catalyst to form brominated derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-3-(methylsulfonyl)benzene has several scientific research applications:
Polyketide Modification: It has been used in studies involving the modification of polyketides, which are important in the development of antibiotics and other pharmaceuticals.
Structural Analysis: The compound’s structure has been analyzed to understand the orientation of methoxy and sulfonyl groups, contributing to the field of molecular structure analysis.
Cationic Polymerization: It has been used as a model compound in studies of cationic polymerization processes, which are important in the production of various polymers.
Inclusion Compounds: Research has shown that certain benzene derivatives, including this compound, can form inclusion compounds, which are essential for understanding molecular encapsulation mechanisms.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(methylsulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The methylsulfonyl group, being an electron-withdrawing group, can influence the reactivity and orientation of the substitution reactions. These interactions with molecular targets and pathways are crucial for its applications in various chemical processes.
Comparison with Similar Compounds
1-Methoxy-3-(methylsulfonyl)benzene can be compared with other similar compounds such as:
1-Methoxy-4-(methylsulfonyl)benzene: This compound has a similar structure but with the methylsulfonyl group in the para position relative to the methoxy group.
1-Methoxy-2-(methylsulfonyl)benzene: Here, the methylsulfonyl group is in the ortho position relative to the methoxy group.
1-Methoxy-3-(methylthio)benzene: This compound has a methylthio group (-SCH3) instead of a methylsulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research and industrial processes.
Properties
IUPAC Name |
1-methoxy-3-methylsulfonylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKXUBZPNRRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293474 | |
Record name | 1-methoxy-3-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-67-3 | |
Record name | NSC89792 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methoxy-3-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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